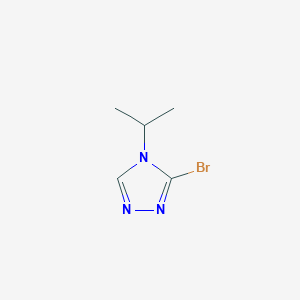

3-Bromo-4-isopropyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3. It has a molecular weight of 190.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3-Bromo-4-isopropyl-4H-1,2,4-triazole, has been a subject of interest in recent years . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropyl-4H-1,2,4-triazole can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles have been studied extensively . For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Physical And Chemical Properties Analysis

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a powder in physical form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Researchers have designed and synthesized compounds based on this scaffold, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. These derivatives were tested against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. Additionally, these compounds demonstrated selectivity against cancerous cell lines while sparing normal cells .

Antibacterial and Antifungal Properties

Although specific studies on 3-Bromo-4-propan-2-yl-1,2,4-triazole are limited, related 1,2,4-triazole derivatives have demonstrated antibacterial and antifungal activities. These compounds may serve as potential agents in the fight against microbial infections .

Immunomodulation

Recent research has highlighted the importance of 1,2,4-triazole derivatives in immuno-oncology. For instance, compounds based on the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme involved in immune regulation .

Chemical Biology and Enzyme Inhibition

Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the active site of aromatase enzyme, a potential target for cancer therapy. Understanding the interaction mechanisms aids in designing more effective inhibitors .

Safety and Hazards

The safety information for 3-Bromo-4-isopropyl-4H-1,2,4-triazole includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-4-propan-2-yl-1,2,4-triazole is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .

Mode of Action

3-Bromo-4-propan-2-yl-1,2,4-triazole interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

The inhibition of the aromatase enzyme by 3-Bromo-4-propan-2-yl-1,2,4-triazole can affect the estrogen biosynthesis pathway . This can lead to downstream effects such as the reduction of estrogen levels, which may have implications in conditions like estrogen-dependent cancers .

Result of Action

The result of 3-Bromo-4-propan-2-yl-1,2,4-triazole’s action is the potential inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This has been associated with promising cytotoxic activity against certain cancer cell lines, such as the Hela cell line .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-propan-2-yl-1,2,4-triazole can be influenced by various environmental factors. For instance, the compound’s effective chemical shift dispersion can vary under conditions of differing polarity . .

Propriétés

IUPAC Name |

3-bromo-4-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQIBNPAYRQNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propan-2-yl-1,2,4-triazole | |

CAS RN |

2460491-40-9 |

Source

|

| Record name | 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

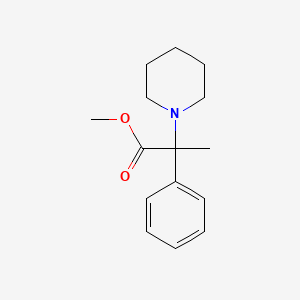

![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)

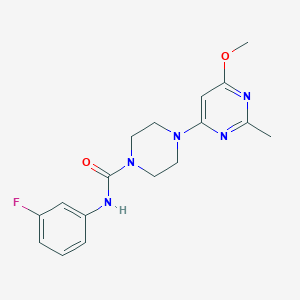

![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)

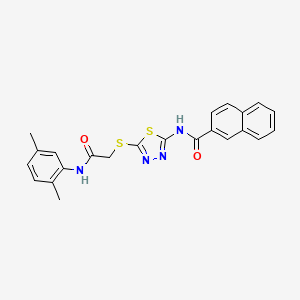

![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)

![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)

![6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester](/img/structure/B2815893.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)